molecular formula C19H22ClN3O4S B4188604 N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

Cat. No.: B4188604
M. Wt: 423.9 g/mol
InChI Key: CJXIHYDUWYUSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the piperazine ring and the sulfonamide group suggests potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide typically involves multiple steps:

    Formation of the piperazine derivative: This step involves the reaction of 4-methylpiperazine with an appropriate acylating agent to introduce the 2-oxoethoxy group.

    Sulfonamide formation: The piperazine derivative is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch processing: Where each step is carried out in separate reactors.

    Continuous flow synthesis: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups present.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its interactions with biological molecules.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: As a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide likely involves:

    Molecular targets: Enzymes or receptors in bacterial cells.

    Pathways: Inhibition of enzyme activity or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim.

    Sulfadiazine: Used in the treatment of bacterial infections.

Uniqueness

N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide is unique due to the presence of the piperazine ring, which may confer additional pharmacological properties compared to simpler sulfonamides.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-22-10-12-23(13-11-22)19(24)14-27-17-6-8-18(9-7-17)28(25,26)21-16-4-2-15(20)3-5-16/h2-9,21H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXIHYDUWYUSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.